molecular formula C12H17NO3 B15305337 Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B15305337
M. Wt: 223.27 g/mol
InChI Key: IRQMWGCJUKKCQY-LBPRGKRZSA-N
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Description

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves esterification with methyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
  • Methyl (S)-2-amino-3-(4-chlorophenyl)-2-methylpropanoate
  • Methyl (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate

Uniqueness

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate, also known as a chiral amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : methyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
  • Structural Features : The compound features an amino group, a methoxyphenyl group, and an ester functional group, which contribute to its lipophilicity and biological interactions.
PropertyValue
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
IUPAC Namemethyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
Isomeric SMILESCC@(C(=O)OC)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Pharmacological Applications

Research has highlighted several potential pharmacological applications for this compound:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme modulation is therapeutic.
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against cancer cells. For example, related compounds have demonstrated IC50 values indicating significant inhibitory actions on cell lines like HCT-116 and HeLa .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory potential, making it a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

  • Antiproliferative Activity : A study involving a series of derivatives based on similar structures reported that certain compounds exhibited strong inhibitory actions against cancer cell lines, with IC50 values ranging from 0.69 to 11 μM compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound's structural features allow it to effectively bind to target proteins involved in cancer progression, suggesting a pathway for therapeutic development .
  • Comparative Analysis : A comparative study of various derivatives indicated that modifications to the methoxy group significantly affect biological activity. For instance, substituting the methoxy with chlorine altered the compound's interaction with biological targets, showcasing the importance of structural nuances in pharmacology.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H17NO3/c1-12(13,11(14)16-3)8-9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3/t12-/m0/s1

InChI Key

IRQMWGCJUKKCQY-LBPRGKRZSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC)(C(=O)OC)N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)OC)N

Origin of Product

United States

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